molecular formula C8H3BrF4N2 B12865908 5-Bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole

5-Bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B12865908
M. Wt: 283.02 g/mol
InChI Key: KUKOADUDPVLDPU-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole is a halogenated benzimidazole derivative characterized by a bromine atom at position 5, a fluorine atom at position 4, and a trifluoromethyl (-CF₃) group at position 2 of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system, widely studied for their pharmacological properties, including antiparasitic, antifungal, and anticancer activities . The trifluoromethyl group enhances lipophilicity and metabolic stability, while bromine and fluorine substituents modulate electronic effects and binding interactions with biological targets .

Properties

Molecular Formula

C8H3BrF4N2

Molecular Weight

283.02 g/mol

IUPAC Name

5-bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3BrF4N2/c9-3-1-2-4-6(5(3)10)15-7(14-4)8(11,12)13/h1-2H,(H,14,15)

InChI Key

KUKOADUDPVLDPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-nitroaniline and 5-bromo-2-(trifluoromethyl)benzaldehyde.

    Condensation Reaction: The initial step involves a condensation reaction between 4-fluoro-2-nitroaniline and 5-bromo-2-(trifluoromethyl)benzaldehyde in the presence of a suitable acid catalyst, such as hydrochloric acid, to form an intermediate Schiff base.

    Cyclization: The Schiff base intermediate undergoes cyclization under acidic conditions to form the benzimidazole ring structure.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.

    Bromination: Finally, the amino group is brominated using bromine or N-bromosuccinimide (NBS) to yield the desired 5-Bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzimidazole ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Reagents such as bromine or iodine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: The compound is used as a building block in the synthesis of advanced materials, such as organic semiconductors and liquid crystals.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules, including natural products and agrochemicals.

    Biological Research: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary widely but often include key enzymes or signaling pathways critical to disease progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzimidazole Derivatives

The biological activity and physicochemical properties of benzimidazoles are highly dependent on substituent positions and electronic profiles. Below is a comparative analysis of key analogs:

Table 1: In Vitro Activity of Selected Benzimidazole Derivatives Against Giardia lamblia

Compound Name Substituents (Positions) IC₅₀ (µM) Key Features Reference
5-Bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole Br (5), F (4), CF₃ (2) N/A High lipophilicity, electron-withdrawing groups (Inferred)
5-Chloro-1-methyl-2-(trifluoromethyl)-1H-benzimidazole (60) Cl (5), CH₃ (1), CF₃ (2) 0.042 Methyl group enhances metabolic stability
5(6)-Chloro-1H-benzimidazole-2-(3H)-thione (62) Cl (5/6), S (2) 0.005 Thione group improves tubulin inhibition
1-Methyl-6-(propylthio)-2-(trifluoromethyl)-1H-benzimidazole (63) CH₃ (1), SPr (6), CF₃ (2) 1.403 Propylthio group reduces potency
5-Benzoyl-1-methyl-2-(trifluoromethyl)-1H-benzimidazole (65) Bz (5), CH₃ (1), CF₃ (2) 1.098 Bulky benzoyl group lowers activity

Key Observations:

Substituent Effects on Activity :

  • Electron-withdrawing groups (e.g., -CF₃, -Br, -Cl) at positions 2 and 5 enhance antiparasitic activity by increasing electrophilicity and target binding . For example, compound 60 (IC₅₀ = 0.042 µM) demonstrates that chloro and trifluoromethyl groups synergistically improve potency.
  • The thione group in compound 62 (IC₅₀ = 0.005 µM) highlights the importance of sulfur in tubulin polymerization inhibition, a mechanism absent in trifluoromethyl analogs .

Positional Sensitivity: Substitution at position 1 (e.g., methyl in 60) improves metabolic stability but may sterically hinder target interactions, as seen in the lower activity of 63 and 65 compared to 60 . The dual bromo-fluoro substitution in the target compound (positions 4 and 5) may enhance halogen bonding with biological targets compared to mono-halogenated analogs .

Trifluoromethyl Role :

  • The -CF₃ group at position 2 increases lipophilicity (logP) and resistance to oxidative metabolism, critical for prolonged drug action . However, excessive bulk (e.g., benzoyl in 65 ) counteracts these benefits .

Crystallographic Data:

  • Related brominated benzimidazoles (e.g., 15 ) exhibit planar aromatic cores with dihedral angles <10° between the benzimidazole and substituent rings, suggesting minimal steric distortion .
  • Weak C–H⋯N hydrogen bonds stabilize crystal packing, as seen in 15 and 10 , which may influence solubility .

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